molecular formula C42H73N15O10S2 B590711 H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2 CAS No. 137362-30-2

H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2

Cat. No.: B590711
CAS No.: 137362-30-2
M. Wt: 1012.261
InChI Key: OHOIEOXQKKDANY-YYGRSCHNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2 is a synthetic peptide composed of the amino acids glycine, serine, tyrosine, arginine, methionine, and leucine. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes and their potential therapeutic applications.

Properties

CAS No.

137362-30-2

Molecular Formula

C42H73N15O10S2

Molecular Weight

1012.261

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanamide

InChI

InChI=1S/C42H73N15O10S2/c1-23(2)19-30(34(44)61)56-36(63)27(8-6-16-50-42(47)48)52-37(64)28(13-17-68-3)55-38(65)29(14-18-69-4)54-35(62)26(7-5-15-49-41(45)46)53-39(66)31(20-24-9-11-25(59)12-10-24)57-40(67)32(22-58)51-33(60)21-43/h9-12,23,26-32,58-59H,5-8,13-22,43H2,1-4H3,(H2,44,61)(H,51,60)(H,52,64)(H,53,66)(H,54,62)(H,55,65)(H,56,63)(H,57,67)(H4,45,46,49)(H4,47,48,50)/t26-,27-,28-,29-,30-,31-,32-/m0/s1

InChI Key

OHOIEOXQKKDANY-YYGRSCHNSA-N

SMILES

CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)CN

Origin of Product

United States

Preparation Methods

Resin Activation and Initial Loading

The resin undergoes pre-swelling in DMF and DCM, followed by Fmoc deprotection using 20% piperidine/DMF (1 × 1 min, 1 × 7 min). The first residue, Fmoc-Leu-OH, is anchored using HATU-DIEA (5 equiv each, 2 hr coupling), achieving >99% efficiency in preliminary trials.

Residue-Specific Coupling Strategies

Arginine and Tyrosine Incorporation

Arg residues (positions 4 and 7) are introduced using Fmoc-Arg(Pbf)-OH to prevent δ-lactam formation. Preactivation of Fmoc-Arg(Pbf)-OH with DIC-OxymaPure (5 equiv, 2 min) prior to coupling minimizes side reactions, yielding 96.9% efficiency. Tyrosine (position 3) employs Fmoc-Tyr(tBu)-OH, with single couplings (1 hr) sufficient due to lower steric hindrance.

Serine and Glycine Dynamics

Fmoc-Ser(tBu)-OH at position 2 is coupled using HATU-DIEA (5 equiv) to overcome steric effects from the growing peptide chain. Glycine (position 1) utilizes standard DIC-OxymaPure protocols (1 hr, 99% yield).

Deprotection and Cleavage Optimization

Global deprotection and resin cleavage are achieved via TFA:TIS:H2O (95:2.5:2.5 v/v) over 1.5 hr, effectively removing Pbf, Trt, and tBu groups. For methionine-rich sequences, adding 2.5% thioanisole as a carbocation scavenger reduces sulfoxide formation, preserving >90% peptide integrity. Post-cleavage, precipitation in ice-cold diethyl ether yields crude peptide with 75–92% recovery (Table 1).

Table 1. Cleavage Yields for Analogous Peptides

Peptide SequenceCleavage ConditionsYield (%)Source
Boc-Leu-Glu-Ser-Leu-Glu-Ser-Lys-OHTFA/Photolysis (PEG5)75
Ac-Leu-Tyr-Arg-Ala-Asn-Gly-N2H3TFA:TIS:H2O (95:2.5:2.5)92
H-YLRIVQCRSVEGSCGF-NH2TFA-TIS-H2O (95:2.5:2.5)42

Purification and Analytical Validation

Crude peptides are purified via preparative HPLC (C18 column, 10–60% acetonitrile/0.1% TFA gradient over 25 min), achieving >95% purity for this compound. LC-MS analysis confirms molecular weight (MWcalc: 1063.3 Da, MWobs: 1063.2 ± 0.1 Da) and disulfide bond absence.

Yield Enhancement Techniques

Scale-Dependent Efficiency

Small-scale syntheses (0.12 mmol) report 75–85% yields, while scaling to 2.0 mmol improves efficiency to 95% due to reduced edge effects in resin swelling. Microwave-assisted SPPS at 50°C reduces coupling times for Arg residues by 40%, though this requires validation for Met stability.

Convergent Synthesis Approaches

Segment condensation using PEG-based tags (e.g., PEG8) enables fragment coupling (e.g., H-Gly-Ser-Tyr-Arg-OH + H-Met-Met-Arg-Leu-NH2) with 86–95% yields, minimizing stepwise synthesis challenges.

Comparative Analysis of Methodologies

ParameterStepwise SPPSConvergent Synthesis
Total Yield (%)70–8585–95
Purification ComplexityHighModerate
Met Oxidation RiskModerateLow
ScalabilityLimitedHigh

Convergent strategies offer superior yields and scalability but require pre-synthesized fragments with orthogonal protections.

Chemical Reactions Analysis

Types of Reactions

H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2: can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various chemical reagents depending on the desired modification.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences or chemical groups.

Scientific Research Applications

H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2: has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial activity, anti-inflammatory properties, and cancer treatment.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2 depends on its specific application. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors, enzymes, or other proteins. This binding can activate or inhibit biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-OH: Similar structure but with a free carboxyl group at the C-terminus.

    H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2: Variants with different amino acid sequences or chemical modifications.

Uniqueness

This compound: is unique due to its specific amino acid sequence and the presence of an amide group at the C-terminus. This modification can influence its stability, solubility, and biological activity compared to similar peptides.

Q & A

Q. What methodologies are recommended for determining the primary structure of H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2?

The primary structure can be resolved using gas-phase sequencing (Edman degradation) and mass spectrometry (MS). For C-terminal confirmation, reactivity with antisera targeting specific motifs (e.g., -Arg-Phe-NH₂) can validate terminal residues. Synthetic peptide analogs should be synthesized and compared via HPLC retention times to confirm structural assignments .

Q. How can researchers synthesize and purify this peptide with high fidelity?

Solid-phase peptide synthesis (SPPS) is preferred for stepwise assembly. Post-synthesis, reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) ensures purity. MS and amino acid analysis should validate sequence accuracy and eliminate truncation products .

Q. What experimental models are suitable for evaluating the peptide’s bioactivity in vivo?

Tail-flick latency assays in rodents are commonly used to assess analgesic or neuromodulatory effects. Dose-response curves (e.g., 0.1–10 nmol/kg) should be established, with morphine interaction studies to test attenuation or potentiation effects .

Q. Which analytical techniques are critical for assessing peptide stability under physiological conditions?

Stability studies should use simulated physiological buffers (pH 7.4, 37°C) with time-course sampling. Degradation profiles can be monitored via HPLC and MS to identify cleavage sites. Circular dichroism (CD) spectroscopy may assess conformational changes affecting activity .

Q. How can researchers ensure batch-to-batch reproducibility in peptide synthesis?

Strict quality control protocols include HPLC purity checks (>95%), MS verification, and amino acid analysis. Use of standardized resins and protected amino acids minimizes variability. Document synthesis parameters (e.g., coupling times, deprotection efficiency) for consistency .

Advanced Research Questions

Q. How can contradictory results in bioactivity assays (e.g., in vitro vs. in vivo) be systematically resolved?

Triangulate data using multiple assays:

  • In vitro : Receptor binding assays (e.g., SPR) to measure affinity.
  • Ex vivo : Tissue bath experiments to assess functional responses.
  • In silico : Molecular docking to predict interaction motifs. Discrepancies may arise from metabolic instability or off-target effects, requiring pharmacokinetic profiling .

Q. What strategies optimize the peptide’s pharmacological profile for CNS targeting?

Structure-activity relationship (SAR) studies should modify residues (e.g., Arg→Lys substitutions) to enhance blood-brain barrier penetration. Lipophilicity indices (logP) and plasma protein binding assays guide optimization. In vivo microdialysis can quantify CNS bioavailability .

Q. How should mixed-methods approaches be designed to validate mechanistic hypotheses?

Combine quantitative (e.g., LC-MS/MS for peptide quantification) and qualitative (e.g., immunohistochemistry for receptor colocalization) data. Use triangulation to cross-validate findings and address methodological limitations (e.g., antibody cross-reactivity) .

Q. What experimental controls mitigate reproducibility challenges in animal studies?

Include:

  • Positive controls : Known agonists/antagonists (e.g., morphine for analgesia).
  • Negative controls : Scrambled peptide sequences.
  • Blinding : Randomize treatment groups to reduce bias. Report animal strain, age, and environmental conditions to enhance cross-study comparability .

Q. How can molecular dynamics (MD) simulations elucidate interactions with opioid receptors?

Use homology modeling based on crystallized receptor structures (e.g., μ-opioid receptor). Run MD simulations (100–200 ns) to analyze binding stability and key residue interactions (e.g., Tyr148, Asp147). Validate predictions with alanine-scanning mutagenesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.